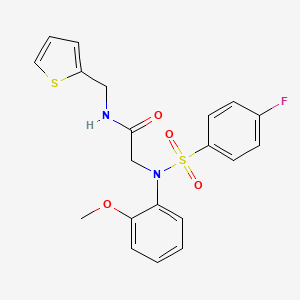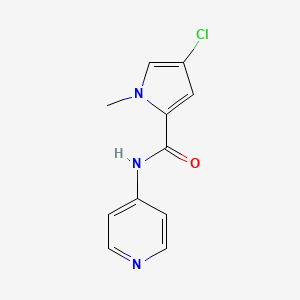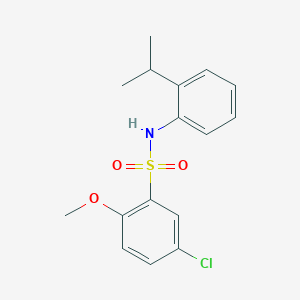
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of histone deacetylase inhibitors (HDACi) and has been shown to have antitumor and anti-inflammatory properties. In
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is through inhibition of HDAC enzymes. HDAC enzymes are responsible for removing acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDAC enzymes, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide leads to an increase in histone acetylation, which results in chromatin relaxation and increased gene expression. This mechanism of action has been shown to affect a wide range of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide have been extensively studied in preclinical models. In vitro studies have shown that 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have shown that 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has antitumor activity in a variety of cancer models, including leukemia, lymphoma, and solid tumors. In addition, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been shown to have anti-inflammatory properties through inhibition of cytokine production and suppression of immune cell activation.
実験室実験の利点と制限
One advantage of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is its ability to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy. In addition, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been shown to have a favorable safety profile in preclinical models. However, one limitation of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the optimal dosing and treatment schedule for 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide have not been fully established.
将来の方向性
There are several future directions for research on 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors that can overcome the limitations of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide. In addition, further studies are needed to determine the optimal dosing and treatment schedule for 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide in combination therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide in cancer patients.
合成法
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-propan-2-ylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to give 2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide. Finally, the chlorination of this intermediate with thionyl chloride in the presence of a catalyst such as pyridine gives 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide.
科学的研究の応用
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have antitumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-11(2)13-6-4-5-7-14(13)18-22(19,20)16-10-12(17)8-9-15(16)21-3/h4-11,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBQFJNYPHHYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-propan-2-ylphenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

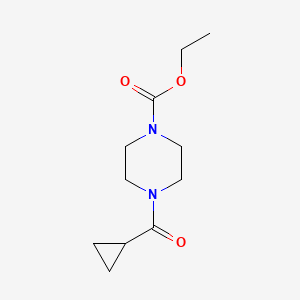
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)
![N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
![N-[6-(dimethylamino)pyridin-3-yl]furan-3-carboxamide](/img/structure/B7536800.png)
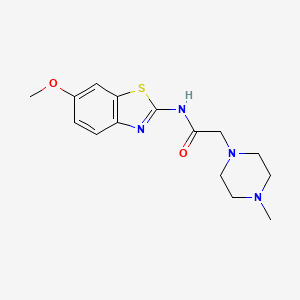
![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2-dihydroacenaphthylen-5-amine](/img/structure/B7536836.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)

![2,4-dichloro-5-fluoro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B7536880.png)

